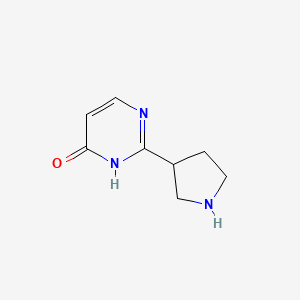
2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues are synthesized from 5-alkynyl-uridine derivatives and incorporated into triplex-forming oligonucleotides . Another approach for synthesizing dihydropyrimidinones uses an environmentally benign aqueous protocol with silica gel-supported l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as a green catalyst . Additionally, a practical strategy for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves a cyclization reaction with an intramolecular amide addition to an iminium intermediate .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, Pt(II) complexes with pyrimidin-4(1H)-one ligands have been investigated for their photophysical properties . The molecular geometry of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was optimized using density functional theory (DFT) and compared with experimental data .
Chemical Reactions Analysis
The chemical behavior of related compounds includes their interaction with other molecules and ions. For instance, the binding of pyrimidin-2-one ribonucleoside by cytidine deaminase suggests that it is bound as an oxygen adduct, probably the covalent hydrate 3,4-dihydrouridine . Metal complexes of a pyrimidine-based ligand have been synthesized and characterized, showing potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The Pt(II) complexes mentioned exhibit reversible acid sensitivity due to the protonation and deprotonation of the carbonyl oxygen on the ligand, which could make them potential sensors for acids . The stability of metal complexes with pyrimidine ligands can be significantly affected by the presence of auxiliary amines or other substituents .
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, including 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one derivatives, employs hybrid catalysts to overcome challenges related to their structural complexity. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to nanocatalysts and green solvents. The versatility of these catalysts facilitates the development of diverse substituted derivatives through one-pot multicomponent reactions, highlighting the compound's broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Biological Significance and Therapeutic Potential
The pyrrolidine scaffold, a component of the mentioned compound, is widely utilized in drug discovery due to its sp3-hybridization, which allows efficient exploration of the pharmacophore space. Its non-planarity and the ability to contribute to stereochemistry make it a valuable building block in medicinal chemistry for developing compounds with selective biological activities. This review outlines the bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and detailing structure–activity relationships (SARs) (Li Petri et al., 2021).
Applications in Medicinal Chemistry
Research on pyrrolizidine alkaloids and pyrimidine derivatives underscores the medicinal significance of these compounds. Pyrrolizidine alkaloids, for example, have evolved sophisticated biosynthesis pathways in plants, offering insights into natural product chemistry and potential applications in drug development (Langel, Ober, & Pelser, 2011). Similarly, substituted 1,2,3,4-tetrahydropyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory properties, highlighting their potential in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).
作用機序
Target of Action
Compounds with a pyrrolidine ring, which is present in 2-(pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one, have been reported to interact with various biological targets .
Mode of Action
The pyrrolidine ring in the compound may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with its targets .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
Compounds with a pyrrolidine ring have been reported to have good adme/tox results .
Action Environment
The pyrrolidine ring in the compound may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with its targets in different environments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-4-10-8(11-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBKNAHDBMFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)
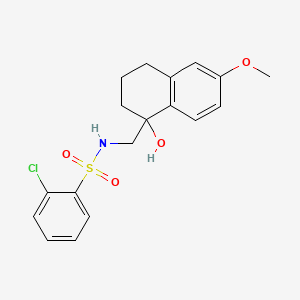
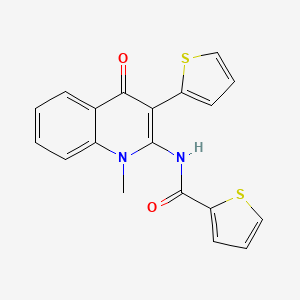
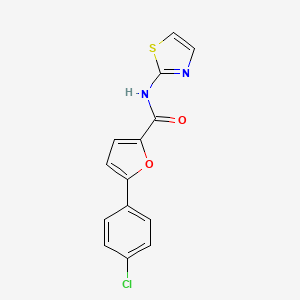
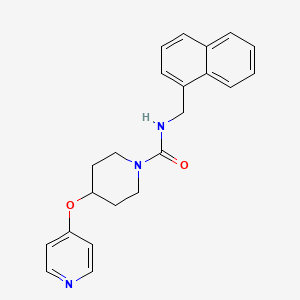
![(2-Methylsulfanylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2503698.png)
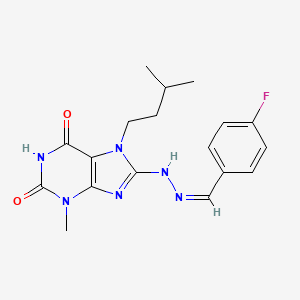
![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)
![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)
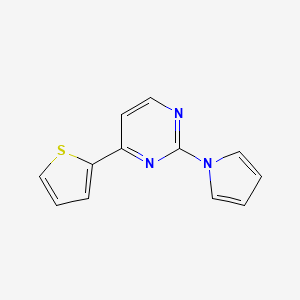
![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)

